2-Methyl-2-butanethiol
Overview
Description
2-Methyl-2-butanethiol, also known as tert-amyl mercaptan, is a thiol compound with a distinct structure and properties. It is a molecule of interest in various chemical studies due to its unique characteristics and potential applications.
Synthesis Analysis
The synthesis of related thiol compounds has been explored in the literature. For instance, 1,3-Di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane, a compound with structural similarities to 2-methyl-2-butanethiol, has been synthesized through two different routes and characterized using single crystal X-ray crystallography . This synthesis corrects previous misconceptions about the compound's structure, providing a clearer understanding of such molecules.
Molecular Structure Analysis
The molecular structure of thiols like 2-methyl-2-butanethiol is crucial for their chemical behavior. The thermodynamic and spectroscopic properties of 2-methyl-2-butanethiol have been studied, revealing the presence of rotational isomerism within the compound . This isomerism affects the molecule's physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of thiols, including 2-methyl-2-butanethiol, has been investigated through the reactions of 2-methyl-2-propanethiol on Mo(110) . The study found that upon adsorption, the sulfur-hydrogen bond breaks, leading to various reaction pathways, including hydrogenolysis and cleavage of the C-S bond. The selectivity for hydrocarbon formation was found to be 80%, with isobutane and isobutene being the primary products. These findings provide insight into the reactivity of 2-methyl-2-butanethiol and related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyl-2-butanethiol have been extensively studied. Thermodynamic properties in the ideal gas state from 0 to 1000 K have been calculated using calorimetric, spectroscopic, and molecular structure information . The compound exists in multiple rotational conformations, which have been characterized through experimental studies. These studies provided data on heat capacity, triple point temperature, heat of fusion, thermodynamic functions, heat of vaporization, equation of state parameters, vapor pressure, and standard heat of formation . This comprehensive data set allows for a better understanding of the compound's behavior under various conditions.
Scientific Research Applications
General Properties of 2-Methyl-2-butanethiol
2-Methyl-2-butanethiol, also known as tert-Amyl mercaptan or tert-Pentyl mercaptan, is a chemical compound with the formula C5H12S. It has a molecular weight of 104.214 . This compound is used in various applications due to its specific properties.
Application in Food Analysis
Summary of the Application
4-Methoxy-2-methyl-2-butanethiol, a derivative of 2-Methyl-2-butanethiol, is used as an analytical reference standard for the determination of the analyte in food products like roasted coffee, lipid model system (triolein), and virgin olive oil (VOO) .
Methods of Application or Experimental Procedures
The compound is used in chromatography-based techniques for the analysis of food products . The specific technical details or parameters would depend on the exact chromatographic technique used, which could include gas chromatography, liquid chromatography, or others.
Application as an Odorant
Summary of the Application
2-Methyl-2-butanethiol is used as an odorant due to its strong smell . This property makes it useful in industries where odor detection is important.
Methods of Application or Experimental Procedures
The compound is added to substances that need to be detectable by smell. For example, it is added to natural gas and liquefied propane to serve as an easily detectable warning in case of leaks .
Results or Outcomes
The addition of 2-Methyl-2-butanethiol to substances like natural gas makes them easily detectable by smell, enhancing safety measures in industries where these substances are used .
Application in Tea Aroma Analysis
Summary of the Application
4-Methoxy-2-methyl-2-butanethiol, a derivative of 2-Methyl-2-butanethiol, is found in very small amounts in Sencha (a type of Japanese green tea). It plays a significant role in contributing to the unique aroma of the tea .
Methods of Application or Experimental Procedures
The compound is identified in the tea through chromatography-based techniques .
Results or Outcomes
The presence of 4-Methoxy-2-methyl-2-butanethiol contributes to the unique aroma profile of Sencha, enhancing the sensory experience of consuming the tea .
Application as a Flavoring Agent
Summary of the Application
2-Methyl-2-butanethiol is used as a flavoring agent . This property makes it useful in the food industry where it can be used to enhance the taste of certain products.
Methods of Application or Experimental Procedures
The compound is added to food products in controlled amounts to enhance their flavor . The specific technical details or parameters would depend on the exact food product and the desired flavor profile.
Results or Outcomes
The addition of 2-Methyl-2-butanethiol to food products can enhance their flavor, improving the sensory experience of consuming these products .
Application in Biological Processes
Summary of the Application
2-Methyl-2-butanethiol can be oxidized to yield disulfides . This thiol–disulfide interconversion is a key part of numerous biological processes .
Methods of Application or Experimental Procedures
In biological systems, 2-Methyl-2-butanethiol can undergo oxidation to form disulfides . This process is often involved in defining the structure and three-dimensional conformations of proteins, where disulfide “bridges” often form cross-links between cysteine amino-acid units in the protein chains .
Results or Outcomes
The thiol–disulfide interconversion involving 2-Methyl-2-butanethiol plays a crucial role in various biological processes, including the structure and function of proteins .
Safety And Hazards
2-Methyl-2-butanethiol is a poison by ingestion, inhalation, and skin contact . It is a mild eye irritant . When heated to decomposition, it emits toxic vapors of SOx . It is highly flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness .
properties
IUPAC Name |
2-methylbutane-2-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-4-5(2,3)6/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBYAHJXQVQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061877 | |
Record name | 2-Butanethiol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-butanethiol | |
CAS RN |
1679-09-0 | |
Record name | 2-Methyl-2-butanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Amylthiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Amyl mercaptan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butanethiol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanethiol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutane-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-AMYLTHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26IU670827 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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